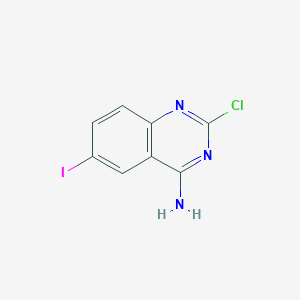

2-Chloro-6-iodoquinazolin-4-amine

Description

Properties

IUPAC Name |

2-chloro-6-iodoquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClIN3/c9-8-12-6-2-1-4(10)3-5(6)7(11)13-8/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDUBXEDYGYAQES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=NC(=N2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClIN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Chloro 6 Iodoquinazolin 4 Amine and Its Derivatives

Precursor Synthesis and Halogenation Strategies

The construction of the 2-chloro-6-iodoquinazoline (B3237368) core is a multi-step process that requires careful control over reaction conditions to achieve the desired substitution pattern. The synthesis typically begins with the formation of a halogenated anthranilamide, followed by cyclization to a quinazolinone, and subsequent chlorination and iodination steps.

Synthesis of Halogenated Anthranilamides as Key Intermediates

The journey towards 2-chloro-6-iodoquinazolin-4-amine often commences with the synthesis of an appropriately halogenated anthranilamide. A common starting material is anthranilic acid, which can be subjected to various halogenation reactions. For instance, to introduce an iodine atom at the desired position, electrophilic iodination of a suitable anthranilic acid derivative is performed. The resulting halogenated anthranilic acid is then converted to its corresponding amide, the anthranilamide, which serves as the direct precursor for the quinazoline (B50416) ring system. nih.govresearchgate.netnih.gov

Cyclocondensation Approaches to Halogenated Quinazolinones

With the halogenated anthranilamide in hand, the next crucial step is the formation of the quinazolinone ring. This is typically achieved through a cyclocondensation reaction. organic-chemistry.orgnih.govacs.orgthieme-connect.com A widely used method involves reacting the anthranilamide with an aldehyde. organic-chemistry.orgacs.orgthieme-connect.com This reaction can be catalyzed by various acids or metal catalysts. organic-chemistry.orgnih.govacs.org For example, p-toluenesulfonic acid has been shown to be an effective catalyst for this transformation. organic-chemistry.orgthieme-connect.com The initial cyclization often leads to a dihydroquinazolinone, which is then oxidized to the aromatic quinazolinone. organic-chemistry.orgthieme-connect.comresearchgate.net Oxidants such as phenyliodine diacetate or even molecular iodine can be employed for this dehydrogenation step. organic-chemistry.orgthieme-connect.comnih.gov

Another approach involves the acylation of anthranilic acid followed by ring closure. nih.gov For instance, condensation with chloroacetyl chloride followed by dehydration with acetic anhydride (B1165640) can yield a benzoxazinone (B8607429) intermediate. nih.gov This intermediate can then be reacted with an amine source to form the quinazolinone ring. nih.govnih.gov

Chlorination of Quinazolin-4(3H)-ones to 4-Chloroquinazolines

To introduce the chloro substituent at the 4-position, the synthesized quinazolin-4(3H)-one is subjected to a chlorination reaction. A common and effective method for this transformation is the use of phosphoryl chloride (POCl₃), often in the presence of a base like N,N-dimethylformamide (DMF). nih.govgoogle.com Other chlorinating agents such as thionyl chloride (SOCl₂) can also be employed. This step converts the hydroxyl group at C-4 into a more reactive chloro group, setting the stage for subsequent nucleophilic substitution reactions. researchgate.net

Regioselective Iodination Techniques for Quinazoline Scaffolds

The introduction of an iodine atom at a specific position on the quinazoline ring, known as regioselective iodination, is a critical step in the synthesis of this compound. If the iodine was not introduced at the anthranilamide stage, it can be added to the quinazoline scaffold. This is often achieved through electrophilic iodination using reagents like N-iodosuccinimide (NIS) in the presence of a suitable acid catalyst. The position of iodination is directed by the existing substituents on the quinazoline ring. For the synthesis of 6-iodoquinazolines, starting with an appropriately substituted precursor that directs the iodine to the desired position is crucial. researchgate.netresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions at Halogenated Positions

The presence of two distinct halogen atoms on the this compound scaffold makes it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide variety of substituents. nih.govresearchgate.netnih.gov

Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds. researchgate.netnih.govmdpi.comyoutube.commychemblog.comicmpp.ronih.govrsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. nih.govmdpi.comnih.gov

In the context of this compound, the differing reactivity of the C-Cl and C-I bonds can be exploited to achieve selective cross-coupling. The C-I bond is generally more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. This allows for the selective coupling of a substituent at the 6-position while leaving the 2-chloro group intact for further transformations. nih.govresearchgate.net

A typical Suzuki-Miyaura reaction on a haloquinazoline involves a palladium catalyst such as palladium acetate (B1210297) (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), and a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene (B28343) and water. nih.govnih.govmdpi.com By carefully choosing the reaction conditions and the boronic acid or ester, a diverse array of aryl, heteroaryl, or alkyl groups can be introduced at the 6-position of the quinazoline ring. nih.govnih.gov

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions on Halogenated Quinazolines

| Starting Material | Boronic Acid/Ester | Catalyst | Base | Solvent | Product | Yield (%) | Reference |

| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/Water | 7-Phenyl-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | High | nih.gov |

| 2-(2-Furyl)-6-iodoquinazolin-4(3H)-one | 4-Methoxyphenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Dioxane/Water | 2-(2-Furyl)-6-(4-methoxyphenyl)quinazolin-4(3H)-one | - | nih.gov |

| 4-Amino-6-iodoquinazoline | Furfurylboronic acid | 10% Pd/C | Et₃N | Ethanol | 4-Amino-6-furfurylquinazoline | - | nih.gov |

| 6-Bromo-2-cyclopropyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/Water | 2-Cyclopropyl-6-phenyl-3-((pyridin-3-yl)methyl)quinazolin-4(3H)-one | - | nih.gov |

This selective functionalization strategy is a cornerstone in the synthesis of complex quinazoline derivatives with potential applications in drug discovery. The ability to introduce diverse molecular fragments at specific positions on the quinazoline scaffold allows for the fine-tuning of pharmacological properties.

Reactivity Profiling of Arylboronic Acids with this compound Analogues

The reactivity of arylboronic acids in Suzuki-Miyaura reactions with halogenated quinazolines is influenced by the electronic nature of the boronic acid and the specific halogen present on the quinazoline ring. Generally, the reactivity order for halogens in palladium-catalyzed couplings is I > Br > Cl. proprogressio.hu This inherent difference in reactivity allows for selective functionalization. For instance, in dihalogenated quinazolines, the reaction can be directed to the more reactive halogen, typically iodine, by carefully controlling the reaction conditions.

Studies on 2,6-dihalopurines, which share structural similarities with dihaloquinazolines, have shown that the reaction with one equivalent of phenylboronic acid under anhydrous conditions selectively substitutes the halogen at the 6-position when it is a chlorine and the 2-position when it is an iodine. studfile.net Specifically, 9-benzyl-2,6-dichloropurine reacts to form 9-benzyl-2-chloro-6-phenylpurine, while 9-benzyl-6-chloro-2-iodopurine yields 9-benzyl-6-chloro-2-phenylpurine (B15217046) selectively. studfile.net The choice of solvent can also play a crucial role; anhydrous conditions in toluene are often preferred for electron-rich boronic acids, whereas aqueous dimethoxyethane (DME) is suitable for electron-poor arylboronic acids and alkenylboronic acids. studfile.net

Sequential Suzuki-Miyaura Reactions for Polysubstituted Quinazolines

The differential reactivity of the C-Cl and C-I bonds in this compound analogues can be exploited to achieve sequential Suzuki-Miyaura couplings, leading to the synthesis of unsymmetrical, polysubstituted quinazolines. This strategy involves a stepwise functionalization, first at the more reactive C-I bond, followed by a second coupling at the less reactive C-Cl bond.

For example, a one-pot, three-step sequential reaction can be employed, starting with the amination of a 2-aryl-6-bromo-4-chloro-8-iodoquinazoline, followed by a two-step bis-Suzuki-Miyaura cross-coupling to produce unsymmetrical 2,6,8-trisubstituted 4-(arylamino)quinazolines. researchgate.net This approach allows for the introduction of different aryl groups at specific positions, providing access to a diverse library of compounds. Similarly, sequential Sonogashira and Suzuki-Miyaura reactions have been successfully applied to 2-aryl-4-chloro-6-iodoquinazolines, where the initial Sonogashira coupling occurs at the C-6 iodo position, followed by a Suzuki-Miyaura reaction at the C-4 chloro position. researchgate.net

Table 1: Reactivity of Halogens in Suzuki-Miyaura Reactions

| Halogen at Position | Relative Reactivity |

|---|---|

| Iodine | Highest |

| Bromine | Intermediate |

| Chlorine | Lowest |

This table illustrates the general reactivity trend of halogens in palladium-catalyzed cross-coupling reactions, which is fundamental for planning selective synthetic routes.

Sonogashira Cross-Coupling for C-C Bond Formation

The Sonogashira reaction is a highly effective method for forming C-C bonds between terminal alkynes and aryl or vinyl halides, utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org This reaction is particularly valuable for introducing alkynyl moieties onto the quinazoline core.

Site-Selective Alkynylation at C-6 Iodine

Given the higher reactivity of the C-I bond compared to the C-Cl bond, the Sonogashira coupling can be performed with high site-selectivity on this compound. The reaction with a terminal alkyne will preferentially occur at the C-6 position, leaving the C-2 chloro group intact for subsequent modifications. This selectivity is crucial for the controlled, stepwise synthesis of complex quinazoline derivatives. The choice of catalyst and reaction conditions can further enhance this selectivity. For instance, catalyst systems like Pd(PPh₃)₄ with CuI in the presence of a base such as triethylamine (B128534) are commonly employed. researchgate.net

Sequential Sonogashira-Suzuki-Miyaura Approaches

A powerful strategy for creating highly diverse quinazoline structures involves the sequential application of Sonogashira and Suzuki-Miyaura cross-coupling reactions. This approach leverages the differential reactivity of the halogen atoms on the quinazoline ring. researchgate.net

In the case of a 2-chloro-6-iodoquinazoline derivative, the synthesis would typically commence with a Sonogashira coupling to introduce an alkynyl group at the C-6 position. The resulting 2-chloro-6-alkynylquinazoline can then undergo a Suzuki-Miyaura reaction to introduce an aryl or vinyl group at the C-2 position. This sequential methodology has been successfully used in the synthesis of unsymmetrical polycarbo-substituted quinazolines. researchgate.net The initial Sonogashira coupling is favored at the more reactive C-I bond, and subsequent Suzuki-Miyaura coupling at the C-Cl bond allows for the introduction of a second point of diversity. researchgate.net

Negishi Cross-Coupling for Alkyl/Aryl Substitution

The Negishi cross-coupling reaction, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is another important tool for C-C bond formation. nih.govd-nb.info It offers a complementary approach to the Suzuki-Miyaura reaction for introducing alkyl and aryl substituents onto the quinazoline scaffold.

While specific examples for this compound were not found in the provided search results, the principles of Negishi coupling on halogenated heterocycles are well-established. researchgate.net Similar to other palladium-catalyzed reactions, the reactivity of the C-X bond follows the order I > Br > Cl. This allows for selective coupling at the C-6 iodo position of this compound. The organozinc reagents can be prepared from the corresponding organolithium or Grignard reagents, providing access to a wide range of alkyl and aryl groups. The reaction is known for its high functional group tolerance. nih.govd-nb.info

Heck Cross-Coupling Reactions

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction provides a means to introduce alkenyl substituents onto the quinazoline ring.

The Heck reaction with this compound would be expected to proceed selectively at the C-6 iodo position due to its higher reactivity. researchgate.net This would result in the formation of a 6-alkenyl-2-chloroquinazolin-4-amine derivative. The C-2 chloro group could then be targeted in a subsequent cross-coupling reaction to further elaborate the molecule. The choice of palladium catalyst, ligand, and base is critical for achieving high yields and stereoselectivity in the Heck reaction. wikipedia.orgorganic-chemistry.org

Table 2: Overview of Cross-Coupling Reactions on this compound

| Reaction | Coupling Partner | Bond Formed | Typical Catalyst System | Selective Position |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinylboronic Acid | C-C (sp²-sp²) | Pd(PPh₃)₄ / Base | C-6 |

| Sonogashira | Terminal Alkyne | C-C (sp²-sp) | Pd(PPh₃)₄ / CuI / Base | C-6 |

| Negishi | Organozinc Reagent | C-C (sp²-sp²/sp³) | Pd or Ni Catalyst | C-6 |

| Heck | Alkene | C-C (sp²-sp²) | Pd Catalyst / Base | C-6 |

This table summarizes the key features of the discussed cross-coupling reactions as they apply to the selective functionalization of this compound.

Buchwald-Hartwig Cross-Coupling for C-N Bond Formation

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of carbon-nitrogen (C-N) bonds, a transformation of significant importance in medicinal chemistry and materials science. mychemblog.comwikipedia.orgnih.gov This palladium-catalyzed cross-coupling reaction provides a direct and efficient route to synthesize aryl amines from aryl halides and various amine nucleophiles. mychemblog.comorganic-chemistry.org The reaction's broad substrate scope and functional group tolerance have made it a favored method over traditional techniques like the Goldberg reaction or nucleophilic aromatic substitution. wikipedia.org

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst. mychemblog.comlibretexts.org The choice of phosphine (B1218219) ligands is crucial for the reaction's success, with sterically hindered and electron-rich ligands often providing the best results by promoting the key steps of the catalytic cycle. wikipedia.org

In the context of this compound, the Buchwald-Hartwig reaction offers a strategic approach to selectively introduce a variety of amine-containing substituents. For instance, in the synthesis of 6-heterocyclic substituted 2-aminoquinolines, a selective Buchwald-Hartwig amination of an aryl bromide in the presence of a heteroaryl chloride was a key step. nih.gov This highlights the ability to fine-tune reaction conditions to achieve chemoselectivity between different halogen atoms. Furthermore, lithium bis(trimethylsilyl)amide has been utilized as an ammonia (B1221849) equivalent in Buchwald-Hartwig reactions to introduce a primary amino group. nih.gov

The development of various generations of catalyst systems has expanded the scope of the Buchwald-Hartwig amination to include a wide range of aryl and heteroaryl halides, as well as primary and secondary amines, amides, and even ammonia equivalents. wikipedia.orgorganic-chemistry.org Ligands such as BINAP and Dppf have proven effective for the coupling of primary amines. wikipedia.org The reaction conditions can be tailored to favor the amination of specific positions on a di- or poly-halogenated scaffold, demonstrating the high degree of control achievable with this methodology.

Nucleophilic Substitution and Amination Strategies for the 4-Amino Group

The 4-position of the quinazoline ring is highly susceptible to nucleophilic attack, making the displacement of a leaving group at this position, such as a chlorine atom, a common and effective strategy for introducing the 4-amino group. nih.gov

Amination of 4-Chloroquinazolines with Primary and Secondary Amines

The reaction of 4-chloroquinazolines with primary and secondary amines is a widely employed method for the synthesis of 4-aminoquinazoline derivatives. nih.gov This nucleophilic aromatic substitution (SNAr) reaction is generally facile, particularly with electron-rich amines. nih.gov For example, primary aliphatic amines and hydroxy-substituted anilines react readily with 4-chloroquinazolines to produce 4-aminoquinazolines in good yields under relatively mild conditions. nih.gov

However, the reactivity can be significantly influenced by the electronic nature of the amine. Electron-poor amines may require more forcing conditions, such as higher temperatures and longer reaction times, and can result in lower yields. nih.gov The choice of solvent can also play a crucial role, with polar aprotic solvents like DMF or alcohols such as 2-propanol often being used. nih.govnih.gov In some cases, the presence of an acid or base can influence the reaction outcome. For instance, the amination of 4-chloroquinazolines with aminopyrazoles can be directed to occur at either the primary or secondary amino group of the pyrazole (B372694) by switching between acidic (HCl) and palladium-catalyzed (Pd₂(dba)₃/Xantphos/Na₂CO₃) conditions. acs.org

Microwave-Mediated Amination Techniques

Microwave irradiation has become an increasingly popular tool in organic synthesis due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. nih.govnih.gov This technology has been successfully applied to the amination of 4-chloroquinazolines. nih.govnih.gov

Microwave-assisted amination offers several advantages, including reduced reaction times (often from hours to minutes) and the ability to use milder reaction conditions. nih.govmdpi.com For instance, a method for the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines using microwave irradiation in 2-propanol was developed, demonstrating a significant improvement over the classical method which required refluxing for 12 hours. nih.gov Similarly, a microwave-mediated, base-free amination strategy using a THF/water solvent system has been reported for the N-arylation of 4-chloroquinazolines, even with challenging substrates like those bearing an iodo group. nih.gov The use of microwave heating can overcome the limitations associated with unreactive anilines and provide a rapid and efficient route to a diverse library of 4-anilinoquinazolines. nih.gov

| Method | Reactants | Conditions | Advantages | Reference |

| Conventional Heating | 4-chloroquinazoline, aryl heterocyclic amine | 2-propanol, reflux, 12 h | Established method | nih.gov |

| Microwave Irradiation | 4-chloroquinazoline, aryl heterocyclic amine | 2-propanol, microwave, 20 min | Faster reaction, higher yields | nih.govmdpi.com |

| Microwave Irradiation | 4-chloro-6-halo-2-phenylquinazolines, o-substituted anilines | THF/H₂O, microwave, 2 h | Good yields with sterically hindered anilines | nih.gov |

Direct Synthesis of 2-Aminoquinazoline (B112073) Derivatives

While the focus is often on the 4-amino group, methods for the direct synthesis of 2-aminoquinazoline derivatives are also of significant interest. One approach involves the reaction of 2-aminobenzonitriles with carbodiimides, mediated by SnCl₄. researchgate.net This reaction can selectively produce either 2,4-diaminoquinazolines or 2-amino-4-iminoquinazolines depending on the substituents of the carbodiimide. researchgate.net Another strategy utilizes a tandem condensation of a cyanoimidate with an amine followed by a reductive cyclization using an iron-HCl system to afford N⁴-substituted 2,4-diaminoquinazolines. organic-chemistry.orgnih.gov This method can be extended to produce tricyclic quinazolines through an additional intramolecular N-alkylation step. organic-chemistry.orgnih.gov

Chemo-, Regio-, and Stereoselective Functionalization of this compound

The presence of two different halogen atoms on the quinazoline scaffold of this compound presents both a challenge and an opportunity for selective functionalization. The distinct reactivity of the C-I and C-Cl bonds allows for sequential and site-specific modifications, enabling the synthesis of complex and diverse derivatives.

Differential Reactivity of Halogen Atoms (C-I vs. C-Cl)

The carbon-iodine (C-I) bond is generally more reactive towards palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, compared to the carbon-chlorine (C-Cl) bond. nih.gov This difference in reactivity can be exploited to achieve regioselective functionalization. For example, it is possible to selectively perform a Buchwald-Hartwig amination at the 6-position (C-I bond) of a dihaloquinoline while leaving the 2-position (C-Cl bond) intact. nih.gov This selective transformation provides a key intermediate that can then undergo further reaction at the C-Cl bond.

Conversely, the C-Cl bond at the 4-position of the quinazoline ring is highly activated towards nucleophilic aromatic substitution, while the C-I bond at the 6-position is less so. nih.gov This allows for the selective introduction of amines at the 4-position via SNAr without affecting the iodo substituent at the 6-position. This differential reactivity is fundamental to the strategic design of synthetic routes towards complex quinazoline derivatives.

The ability to control the chemoselectivity of these reactions is often dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. acs.org By carefully tuning these parameters, chemists can direct the reaction to the desired position, enabling a stepwise and controlled construction of the target molecule.

| Halogen Bond | Reactivity towards Pd-catalyzed Cross-Coupling | Reactivity towards Nucleophilic Aromatic Substitution |

| C-I | More reactive | Less reactive |

| C-Cl | Less reactive | More reactive (at position 4) |

Selective Derivatization at C-2, C-4, and C-6 Positions

The this compound scaffold is a key heterocyclic structure that possesses three distinct reactive sites amenable to selective functionalization: the chloro group at the C-2 position, the amino group at the C-4 position, and the iodo group at the C-6 position. The inherent electronic properties of the quinazoline ring system dictate a clear hierarchy of reactivity among these positions, enabling chemists to perform sequential and regioselective modifications to build molecular complexity. This controlled derivatization is crucial for developing a library of analogues for various applications, including medicinal chemistry.

The general order of reactivity for substitution reactions on a precursor like 2,4-dichloro-6-iodoquinazoline (B47113) is well-established. The C-4 position is the most electrophilic and highly susceptible to nucleophilic aromatic substitution (SNAr). The C-6 iodo position is primed for palladium-catalyzed cross-coupling reactions due to the lability of the carbon-iodine bond. The C-2 chloro group is significantly less reactive towards nucleophiles than the C-4 chloro group and typically requires more forcing conditions for substitution. This differential reactivity allows for a programmed, stepwise synthesis of trisubstituted quinazolines.

Derivatization at the C-4 Position via Nucleophilic Aromatic Substitution (SNAr)

The most common and regioselective reaction on dihaloquinazoline precursors is the nucleophilic aromatic substitution at the C-4 position. mdpi.com Theoretical studies, including Density Functional Theory (DFT) calculations, have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C-4 carbon compared to the C-2 carbon. mdpi.com This makes the C-4 position more electron-deficient and thus more susceptible to nucleophilic attack.

Starting from the readily available precursor 2,4-dichloro-6-iodoquinazoline, a wide array of primary and secondary amines can be introduced selectively at the C-4 position. mdpi.comresearchgate.net These reactions typically proceed under mild conditions, often by heating the reactants in a protic solvent like isopropanol (B130326) or ethanol, to yield the corresponding this compound derivatives. The use of a base is sometimes required, particularly for less nucleophilic amines. wikipedia.org

Table 1: Selective SNAr at the C-4 Position of 2,4-Dichloro-6-iodoquinazoline Analogues

| Nucleophile | Catalyst/Base | Solvent | Conditions | Product Description | Yield (%) | Reference |

| Various Anilines | None | Isopropanol | Reflux, 4h | 4-Anilino-2-chloro-6-iodoquinazoline derivatives | Good to Excellent | researchgate.net |

| Benzylamines | Triethylamine (TEA) | Isopropanol | Reflux, 4h | 4-(Benzylamino)-2-chloro-6-iodoquinazoline derivatives | Good to Excellent | researchgate.net |

| 4-Aminophenol | None | Dichloromethane/Methanol | Flash Chromatography | 4-((2-Chloro-6,7-dimethoxyquinazolin-4-yl)amino)phenol | 60 | mdpi.com |

| N-Methylanilines | None (Microwave) | THF/H₂O (1:1) | 10-30 min | 4-(N-methylanilino)-2-phenyl-6-iodoquinazoline derivatives | 63-90 | wikipedia.org |

Derivatization at the C-6 Position via Palladium-Catalyzed Cross-Coupling

The carbon-iodine bond at the C-6 position is an ideal handle for introducing carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. libretexts.org The reactivity of aryl halides in these transformations follows the order I > Br > OTf >> Cl, ensuring that the C-6 iodo group can be selectively coupled while the C-2 chloro group remains intact under appropriate conditions.

Commonly employed methods include the Suzuki-Miyaura coupling for introducing aryl or heteroaryl groups and the Sonogashira coupling for installing alkynyl moieties. libretexts.orglibretexts.org These reactions offer a powerful and versatile strategy for elaborating the quinazoline core. Starting with a this compound derivative, the C-6 position can be functionalized efficiently. The Sonogashira reaction, for instance, typically uses a palladium catalyst, a copper(I) co-catalyst, and an amine base at room temperature. wikipedia.orgorganic-chemistry.org

Table 2: Selective Cross-Coupling at the C-6 Position of 6-Iodoquinazoline Derivatives

| Reaction Type | Coupling Partner | Catalyst System | Solvent | Product Description | Yield (%) | Reference |

| Sonogashira | Terminal Alkynes | Pd(PPh₃)₄, CuI, Cs₂CO₃ | THF | 2-Aryl-4-chloro-6-(alkynyl)quinazolines | Moderate | wikipedia.org |

| Suzuki | Arylboronic Acids | Pd(0) complex, Base | Various | 6-Aryl-2-chloroquinazolin-4-amine derivatives | Generally Good | libretexts.org |

| Stille | Organostannanes | PdCl₂(PPh₃)₂, CuI | THF | 2-Aryl-4-(2-furyl)-6-(phenylethynyl)quinazoline | Moderate | wikipedia.org |

Derivatization at the C-2 Position

The chloro group at the C-2 position is considerably less reactive than the C-4 position towards nucleophilic substitution. This allows for its retention during the initial derivatization steps at C-4 and C-6. Substitution at C-2 generally requires more forcing conditions, such as higher temperatures or the use of stronger nucleophiles.

Alternatively, palladium-catalyzed cross-coupling reactions can also be employed to functionalize the C-2 position. However, given the higher reactivity of the C-6 iodo group, any coupling at C-2 would typically be performed after the C-6 position has been addressed. A sequential strategy is therefore paramount for the synthesis of fully elaborated quinazoline derivatives. A typical synthetic sequence would involve:

Selective SNAr with an amine at the C-4 position of 2,4-dichloro-6-iodoquinazoline.

Selective palladium-catalyzed cross-coupling (e.g., Suzuki or Sonogashira) at the C-6 iodo position.

Substitution or coupling at the remaining C-2 chloro position under more vigorous conditions.

This stepwise approach provides controlled access to a diverse range of polysubstituted quinazolines starting from a common intermediate.

Computational and Chemoinformatic Studies of 2 Chloro 6 Iodoquinazolin 4 Amine Analogs

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is pivotal in predicting the activity of novel compounds and understanding the key molecular features that govern their therapeutic effects.

The development of robust QSAR models for quinazoline (B50416) derivatives has been a significant area of research. These models are constructed using a dataset of quinazoline analogs with known biological activities. The process involves calculating a wide range of molecular descriptors for each compound and then employing statistical methods to identify the descriptors that best correlate with the observed activity. For instance, a study on novel 4-anilinoquinazoline-based c-Met kinase inhibitors utilized a combination of genetic algorithm and multiple linear regression (GA-MLR) to develop a QSAR model. The predictive power of these models is rigorously assessed through internal and external validation techniques to ensure their reliability and applicability for screening new compounds.

A critical aspect of QSAR studies is the identification of molecular descriptors that significantly influence the biological activity of quinazoline derivatives. These descriptors can be categorized into several classes, including constitutional, topological, geometrical, and quantum-chemical descriptors. Research has shown that descriptors related to molecular shape, hydrophobicity, and electronic properties often play a crucial role in the activity of quinazoline-based inhibitors. For example, in the development of QSAR models for c-Met kinase inhibitors, descriptors such as the number of rotatable bonds and specific atom-centered fragments were found to be highly correlated with the inhibitory activity. Understanding these correlations provides a rational basis for modifying the chemical structure to enhance potency.

| Descriptor Type | Example Descriptor | Influence on Biological Activity |

| Constitutional | Molecular Weight | Can influence bioavailability and binding affinity. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Affects solubility and interactions with the target protein. |

| Electronic | Dipole Moment | Influences electrostatic interactions within the binding pocket. |

Ligand-based pharmacophore modeling is another powerful chemoinformatic tool used when the three-dimensional structure of the target protein is unknown. This method involves identifying the common chemical features of a set of active ligands that are essential for their biological activity. For quinazoline derivatives, pharmacophore models typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic groups. These models serve as 3D queries to search for novel compounds with similar features in large chemical databases, thereby facilitating the discovery of new potential inhibitors.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. This method is instrumental in understanding the binding mode of a compound and the specific interactions that stabilize the ligand-protein complex.

Molecular docking studies have been extensively used to investigate the binding of quinazoline analogs to various protein kinases, which are important targets in cancer therapy. These studies have provided detailed insights into the interactions of these compounds with the ATP-binding site of kinases such as the Epidermal Growth Factor Receptor (EGFR) kinase, Phosphoinositide 3-kinase alpha (PI3Kα), Cdc2-like kinase 4 (Clk4), and Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (Dyrk1A). For instance, docking studies of 4-anilinoquinazoline (B1210976) derivatives into the c-Met kinase active site revealed key hydrogen bonding interactions with specific amino acid residues. Similarly, investigations into the binding of quinazoline-based inhibitors to PI3Kα have highlighted the importance of interactions with residues in the hinge region of the kinase.

The elucidation of binding modes through molecular docking provides a structural basis for the observed biological activity. For quinazoline derivatives, a common binding mode involves the formation of a hydrogen bond between the N1 atom of the quinazoline ring and a backbone amide of a key residue in the hinge region of the kinase. For example, in the case of EGFR kinase, this interaction typically occurs with Met793. Additionally, the substituent at the 4-position of the quinazoline core often extends into a hydrophobic pocket, forming van der Waals interactions with surrounding residues. The specific nature and pattern of these interactions can determine the potency and selectivity of the inhibitor.

| Target Kinase | Key Interacting Residues | Type of Interaction |

| EGFR Kinase | Met793, Leu718, Gly796 | Hydrogen Bonding, Hydrophobic Interactions |

| PI3Kα | Val851, Ser774 | Hydrogen Bonding, Hydrophobic Interactions |

| c-Met Kinase | Met1160, Tyr1230 | Hydrogen Bonding, Pi-Stacking |

| Clk4 | Leu244, Val177 | Hydrogen Bonding, Hydrophobic Interactions |

| Dyrk1A | Leu241, Val174 | Hydrogen Bonding, Hydrophobic Interactions |

Prediction of Binding Energy and Affinity

The prediction of binding energy and affinity is a cornerstone of computational drug design, allowing researchers to estimate the strength of the interaction between a ligand and its target protein. For quinazoline derivatives, a primary target of interest is the Epidermal Growth Factor Receptor (EGFR) kinase domain, a key player in various cancers. nih.govbenthamdirect.com Molecular docking simulations are a primary tool used to predict these interactions.

In studies of 4-anilinoquinazoline derivatives, molecular docking has been employed to predict the binding modes and energies with both EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). For instance, a particularly potent compound in one study, bearing a diethylamine (B46881) and a 4-bromo-2-fluoroaniline (B1266173) substituent, exhibited calculated binding energies of -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2. These values correspond to predicted inhibition constants of 20.67 µM and 0.9 µM, respectively, suggesting a more effective binding with VEGFR-2.

The process involves docking the ligand into the active site of the receptor and using a scoring function to calculate the binding affinity. This scoring function takes into account various non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, in silico studies on newly synthesized N,2-diphenylquinazolin-4-amine derivatives targeting DNA gyrase revealed dock score values ranging from -3.05 to -6.13 kcal/mol. lums.ac.ir

Table 1: Predicted Binding Energies of Analogous Quinazoline Derivatives

| Compound Series | Target Protein | Predicted Binding Energy (kcal/mol) |

| 4-Anilinoquinazolines | EGFR | -6.39 |

| 4-Anilinoquinazolines | VEGFR-2 | -8.24 |

| N,2-Diphenylquinazolin-4-amines | DNA Gyrase | -3.05 to -6.13 |

This table presents representative data from studies on analogous quinazoline derivatives to illustrate the application of binding energy prediction.

In Silico Screening and Lead Compound Design

Computational insights are instrumental in the screening of large compound libraries and the subsequent design of novel lead compounds with improved biological activity and pharmacokinetic profiles.

Virtual Screening for Novel Bioactive Quinazoline Analogs

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is significantly faster and more cost-effective than traditional high-throughput screening.

For quinazoline derivatives, virtual screening has been successfully used to identify potential inhibitors for various targets. One common approach is structure-based virtual screening, which utilizes the three-dimensional structure of the target protein. benthamdirect.com In a study focused on identifying new EGFR inhibitors, 1000 quinazoline derivatives were retrieved from the PubChem database. benthamdirect.com These were then filtered based on drug-likeness properties, such as Lipinski's rule of five, and pharmacokinetic (ADME/Tox) profiles. benthamdirect.com Subsequent molecular docking of the filtered compounds led to the identification of seven compounds with better predicted binding scores than the control drug, dacomitinib. benthamdirect.com

Another approach is ligand-based virtual screening, which is employed when the 3D structure of the target is unknown. This method uses the structure of a known active ligand to find other molecules with similar properties. Three-dimensional quantitative structure-activity relationship (3D-QSAR) models can be developed and used to predict the activity of new compounds. frontiersin.orgnih.gov In one study, 3D-QSAR models were used to screen an in-house library of quinazoline derivatives, leading to the identification of promising hits. nih.gov

Designing of New Lead Compounds Based on Computational Insights

The data generated from binding energy predictions and virtual screening serves as a foundation for the rational design of new lead compounds. By analyzing the predicted binding modes of active analogs, medicinal chemists can make informed decisions about which structural modifications are likely to enhance potency and selectivity.

For example, structure-activity relationship (SAR) studies on 4-anilinoquinazolines have shown that substitutions on the aniline (B41778) ring are crucial for activity. Large, lipophilic, and electron-withdrawing groups at the C-3′ and C-4′ positions are often preferred, while smaller substituents are more favorable at the ortho position.

In the context of 2,4-disubstituted-6-iodoquinazoline derivatives, computational docking studies have guided the synthesis of new analogs with potent anticancer and antimicrobial activities. nih.gov For instance, the docking analysis of a series of compounds against targets like CAXII, hTS, and hTK helped to rationalize the observed biological activities and suggested that a 4-methoxyphenyl (B3050149) substituent at the 2-position of the quinazoline core could enhance the antitumor effect. nih.gov This computational insight allows for the targeted design of new compounds with potentially superior therapeutic profiles.

The design process is iterative. New compounds are designed in silico, their properties and binding affinities are predicted, and the most promising candidates are then synthesized and tested experimentally. The experimental results are then used to refine the computational models, leading to a cycle of design, prediction, and testing that accelerates the discovery of novel drug candidates.

Future Directions and Research Perspectives

Development of Novel Functionalization Strategies for Polyhalogenated Quinazolines

The presence of two different halogen atoms at the C2 and C6 positions of the 2-Chloro-6-iodoquinazolin-4-amine core offers significant opportunities for selective chemical modifications. Future research will likely focus on developing novel and efficient strategies to functionalize these positions, thereby creating a diverse library of derivatives for biological screening. The differential reactivity of the chloro and iodo substituents is key to this endeavor.

The chloro group at the C2 position can be readily displaced by various nucleophiles, a common strategy in quinazoline (B50416) chemistry. In contrast, the iodo group at the C6 position is more amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This orthogonality allows for a stepwise and controlled introduction of different functional groups.

Future investigations will likely explore:

Sequential Functionalization: A systematic approach where one halogen is selectively reacted, followed by the modification of the second halogen. This would allow for the precise construction of complex molecules.

One-Pot Multi-component Reactions: The development of sophisticated one-pot reactions where both halogenated positions are functionalized in a single synthetic operation, improving efficiency and reducing waste.

Novel Catalytic Systems: The exploration of new catalysts that can enhance the reactivity and selectivity of functionalization reactions at both positions, potentially under milder conditions.

A hypothetical functionalization approach is detailed in the table below:

| Position | Reaction Type | Potential Reagents | Introduced Functional Group |

| C2 | Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Amino, Alkoxy, Thioether groups |

| C6 | Suzuki Coupling | Arylboronic acids | Aryl groups |

| C6 | Sonogashira Coupling | Terminal alkynes | Alkynyl groups |

| C6 | Buchwald-Hartwig Amination | Amines | Substituted amino groups |

Exploration of Multi-Target Directed Ligands Based on this compound Scaffold

Complex multifactorial diseases such as cancer and neurodegenerative disorders often require therapeutic approaches that can modulate multiple biological targets simultaneously. mdpi.comresearchgate.net The this compound scaffold is an excellent starting point for the design of Multi-Target Directed Ligands (MTDLs) due to its versatile handles for chemical modification. mdpi.comresearchgate.netnih.gov

The strategy involves conjugating or merging the quinazoline core with other pharmacophores known to interact with different biological targets. researchgate.net For instance, in the context of Alzheimer's disease, the quinazoline moiety could be linked to a group that inhibits cholinesterases, while another part of the molecule could target beta-amyloid aggregation or BACE-1. mdpi.comnih.gov Similarly, for cancer therapy, the scaffold could be functionalized to inhibit multiple protein kinases that are crucial for tumor growth and survival. nih.govemanresearch.org

Future research in this area will focus on:

Rational Design: Employing computational modeling to rationally design MTDLs with optimized affinity for their respective targets.

Linker Optimization: Systematically varying the length and chemical nature of the linker connecting the different pharmacophores to achieve the desired biological activity profile.

Pharmacokinetic Profiling: Ensuring that the resulting MTDLs possess favorable absorption, distribution, metabolism, and excretion (ADME) properties.

Potential MTDL strategies are outlined in the table below:

| Disease Area | Target 1 (from Quinazoline) | Target 2 (from linked pharmacophore) | Therapeutic Rationale |

| Cancer | Epidermal Growth Factor Receptor (EGFR) | Vascular Endothelial Growth Factor Receptor (VEGFR) | Dual inhibition of tumor cell proliferation and angiogenesis |

| Alzheimer's Disease | Cholinesterase (ChE) | Beta-secretase (BACE-1) | Symptomatic relief and disease modification |

| Inflammation | Cyclooxygenase (COX) | Tumor Necrosis Factor-alpha (TNF-α) | Synergistic anti-inflammatory effects |

Advanced Computational Studies for Enhanced Therapeutic Efficacy and Selectivity

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, and their application to the this compound scaffold holds immense promise for developing more effective and selective therapeutic agents. researchgate.net These in silico methods can provide deep insights into the interactions between the quinazoline derivatives and their biological targets at the atomic level. researchgate.netnih.gov

Key computational techniques that will be pivotal include:

Molecular Docking: To predict the binding modes and affinities of novel derivatives within the active site of a target protein. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the ligand-protein complex over time, providing a more realistic picture of the binding stability and conformational changes. researchgate.net

Quantum Mechanics (QM) Calculations: To accurately model the electronic properties of the molecules and their interactions, which is particularly important for understanding reaction mechanisms and binding energies. researchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): To develop predictive models for biological activity and ADME properties based on large datasets of chemical structures and experimental data. researchgate.net

The application of these computational methods is summarized in the table below:

| Computational Method | Application to this compound | Desired Outcome |

| Molecular Docking | Virtual screening of derivative libraries against target proteins. | Identification of potent hits with favorable binding poses. |

| Molecular Dynamics | Simulating the stability of ligand-protein complexes. | Understanding the key interactions and guiding lead optimization. |

| Free Energy Perturbation (FEP) | Calculating the relative binding affinities of a series of analogs. | Prioritizing the synthesis of the most promising compounds. |

| ADME/Tox Prediction | In silico assessment of drug-like properties and potential toxicity. | Early-stage filtering of candidates with poor pharmacokinetic profiles. |

Integration of Synthetic and Computational Approaches for Drug Discovery

The most powerful strategy for accelerating drug discovery based on the this compound scaffold lies in the seamless integration of synthetic chemistry and computational modeling. acs.org This synergistic approach creates a feedback loop where computational predictions guide synthetic efforts, and experimental results are used to refine and improve the computational models.

This integrated workflow typically involves the following steps:

Target Identification and Initial Screening: Computational methods are used to identify potential biological targets and to perform an initial virtual screening of a virtual library of this compound derivatives.

Guided Synthesis: The most promising candidates identified through computational screening are then synthesized. The functionalization strategies discussed in section 5.1 are crucial at this stage.

Biological Evaluation: The synthesized compounds are tested in relevant biological assays to determine their activity and selectivity.

Iterative Refinement: The experimental data from the biological evaluation is used to validate and refine the computational models. This new knowledge then guides the design of the next generation of compounds, leading to a cycle of continuous improvement.

An overview of this integrated approach is presented in the table below:

| Stage | Computational Role | Synthetic Role | Outcome |

| Hit Identification | Virtual screening of a diverse library of virtual compounds. | A list of prioritized virtual hits for synthesis. | |

| Hit-to-Lead | Predicting binding affinity and ADME properties of analogs. | Synthesis of a focused library of the most promising compounds. | Lead compounds with improved potency and drug-like properties. |

| Lead Optimization | Fine-tuning molecular interactions and predicting potential off-target effects. | Synthesis of highly optimized analogs with desired efficacy and safety profiles. | A preclinical drug candidate. |

By embracing these future directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective treatments for a range of human diseases.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2-Chloro-6-iodoquinazolin-4-amine, and how can they be methodologically addressed?

- Synthesis Challenges : The introduction of halogens (Cl and I) at specific positions on the quinazoline core often leads to regioselectivity issues during substitution reactions. Chlorination steps, in particular, may produce undesired byproducts due to competing reactions at adjacent positions .

- Methodological Solutions :

- Use high-throughput screening to identify optimal reaction conditions (e.g., temperature, solvent, catalyst) for selective halogenation .

- Employ purification techniques like preparative HPLC or recrystallization to isolate the target compound from byproducts .

- Explore alternative halogenation reagents (e.g., N-chlorosuccinimide for Cl, iodine monochloride for I) to improve yield and selectivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : H and C NMR can confirm the positions of Cl and I by analyzing coupling patterns and chemical shifts, particularly for aromatic protons near electronegative substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and isotopic patterns characteristic of iodine (I) and chlorine (Cl/Cl) .

- X-ray Crystallography : Resolves crystal structure to confirm regiochemistry and intermolecular interactions, critical for validating synthetic routes .

Advanced Research Questions

Q. How can computational reaction path search methods improve the design of synthetic routes for halogenated quinazoline derivatives?

- Computational Strategies :

- Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics of halogenation reactions, reducing trial-and-error experimentation .

- Apply machine learning to analyze reaction databases (e.g., Reaxys) and identify optimal catalysts or solvents for regioselective halogenation .

- Integrate automated workflow platforms (e.g., ICReDD’s tools) to simulate reaction pathways and prioritize feasible routes before lab validation .

Q. What experimental design strategies are optimal for studying the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Approaches :

- Factorial Design : Systematically vary substituents (e.g., halogens, amines) and reaction conditions to evaluate their impact on bioactivity. For example, a 2 factorial design can isolate the effects of Cl vs. I substitution on binding affinity .

- Fragment-Based Screening : Test truncated analogs (e.g., removing iodine or modifying the quinazoline core) to identify pharmacophoric motifs .

- In Silico Docking : Use molecular docking simulations to predict interactions with target proteins (e.g., kinases), guiding rational structural modifications .

Q. How can researchers address contradictory data in bioactivity assays involving this compound?

- Data Analysis Strategies :

- Replication Studies : Repeat assays under standardized conditions (e.g., pH, temperature) to minimize variability .

- Meta-Analysis : Aggregate data from multiple studies to identify trends obscured by outliers or assay-specific artifacts .

- Orthogonal Assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. What solvent systems are recommended for improving the solubility and stability of this compound in biological assays?

- Methodological Recommendations :

- Use DMSO-water mixtures (≤5% DMSO) for initial solubility screening, ensuring compatibility with cell-based assays .

- Test cyclodextrin-based formulations to enhance aqueous solubility while maintaining compound stability .

- Monitor degradation via accelerated stability studies (e.g., exposure to light, heat) and adjust storage conditions (2–8°C, inert atmosphere) accordingly .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.